molecular formula C7H6INO2 B1291546 2-Amino-4-iodobenzoic acid CAS No. 20776-54-9

2-Amino-4-iodobenzoic acid

Cat. No. B1291546
CAS RN: 20776-54-9
M. Wt: 263.03 g/mol
InChI Key: KWIIUIVETQQQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-iodobenzoic acid is a derivative of benzoic acid where an amino group is substituted at the second position and an iodine atom at the fourth position of the benzene ring. This compound is structurally related to other aminobenzoic acid derivatives, which are known for their versatile applications in the synthesis of various functionalized compounds, including amino acids and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobenzoic acid derivatives, has been explored in various studies. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to yield new classes of unnatural amino acids in a zwitterionic form, showcasing the reactivity of the amino group in facilitating such transformations . Although the synthesis of 2-amino-4-iodobenzoic acid itself is not directly discussed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-aminobenzoic acid derivatives has been extensively studied, with single-crystal and molecular structures characterized by various techniques such as IR, EA, and XRD analysis . These studies reveal the importance of hydrogen bonding in the formation and stabilization of crystal structures. While the specific structure of 2-amino-4-iodobenzoic acid is not detailed, insights from these studies can be applied to predict its molecular interactions and crystal packing behavior.

Chemical Reactions Analysis

The reactivity of aminobenzoic acids in chemical reactions is highlighted by their ability to undergo cascade reactions, as demonstrated by the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines . The presence of the amino group is crucial for these reactions, and the iodine substituent in 2-amino-4-iodobenzoic acid could further influence its reactivity, potentially offering unique pathways for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives are influenced by their functional groups. For example, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals demonstrate the impact of substituents on hydrogen bonding and the overall three-dimensional architecture of the compounds . Similarly, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid involves steps that highlight the reactivity of the carboxyl and amino groups, which are also present in 2-amino-4-iodobenzoic acid . These studies provide a foundation for understanding the behavior of 2-amino-4-iodobenzoic acid under various conditions.

Scientific Research Applications

2-Amino-4-iodobenzoic acid is a chemical compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 . It is used in various biochemical research .

  • Biochemical Research

    • 2-Amino-4-iodobenzoic acid is used in various biochemical research . The specific methods of application or experimental procedures would depend on the context of the research. The results or outcomes obtained would also vary based on the research objectives.
  • Synthesis of Other Compounds

    • 2-Iodobenzoic acid, an isomer of iodobenzoic acid, can be synthesized via the diazotization of anthranilic acid . This is commonly performed in university organic chemistry labs . One of its most common uses is as a precursor for the preparation of IBX and Dess–Martin periodinane, both used as mild oxidants .
  • Preparation of Oxidizing Reagents

    • 2-Iodobenzoic acid can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents . Additionally, it is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .
  • Oxidation of Alcohols

    • 2-Iodoxybenzoic acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant . It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl functionalities . The oxidation of alcohols to carbonyl compounds can be accomplished at room temperature .
  • Oxidation of Amino Alcohols

    • IBX tolerates amine functionality, and is therefore used for the oxidation of amino alcohols to amino carbonyl compounds .
  • Oxidation of 1,2-Glycols

    • IBX oxidizes 1,2-glycols without the cleavage of the glycol carbon-carbon bond .

Safety And Hazards

2-Amino-4-iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

2-amino-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIIUIVETQQQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627823
Record name 2-Amino-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-iodobenzoic acid

CAS RN

20776-54-9
Record name 2-Amino-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-iodo-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Iodo-2-nitro-benzoic acid (20 g, 68 mmol, 1.0 equiv.) was dissolved in 200 mL of EtOAc and then SnCl2.2H2O (46 g, 204 mmol, 3.0 equiv.) was added in three portions. The reaction mixture was stirred at rt for 16 h. Satd. aq. NaHCO3 was carefully added to adjust the mixture to pH=9. The precipitated solid was removed by filtration through diatomaceous earth, washing with water. The aqueous layer in the filtrate was separated and acidified with conc. HCl to pH=2. The precipitated solid was collected by filtration and dried to afford the title compound as white solid (19 g, 68 mmol, 100%). 1H NMR (400 MHz, CD3OD): 1H NMR (500 MHz, CDCl3): 7.56 (d, J=8.5, 1H), 7.08 (s, 1H), 6.99 (d, J=8.5, 1H), 5.71 (br s, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-iodobenzoic acid
Reactant of Route 2
2-Amino-4-iodobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-4-iodobenzoic acid
Reactant of Route 4
2-Amino-4-iodobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-4-iodobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-4-iodobenzoic acid

Citations

For This Compound
6
Citations
I OOH - Iodine Chemistry and Applications, 2014 - books.google.com
… Starting with the commercially available 2-amino-4-iodobenzoic acid methyl ester, the 2-(methoxycarbonyl)-5-iodobenzene sulfonamide can be synthesized via diazotation, treatment …
Number of citations: 2 books.google.com
P Jeschke, T Kaiho - Iodine Chemistry and Applications, 2014 - Wiley Online Library
… Starting with the commercially available 2-amino-4-iodobenzoic acid methyl ester, the 2-(methoxycarbonyl)-5-iodobenzene sulfonamide can be synthesized via diazotation, treatment …
Number of citations: 2 onlinelibrary.wiley.com
D Moi, A Citarella, D Bonanni, L Pinzi, D Passarella… - RSC …, 2022 - pubs.rsc.org
… To a solution of 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride (967 mg, 4.88 mmol, 1.2 equiv.) in anhydrous dichloromethane (10 mL) was added 2-amino-4-iodobenzoic acid (1.0 g, 4.06 …
Number of citations: 7 pubs.rsc.org
J Lee, SJ Kim, H Choi, YH Kim, IT Lim… - Journal of medicinal …, 2010 - ACS Publications
… A solution of 2-amino-4-iodobenzoic acid (45, 7.2 g, 27.5 mmol) in acetic anhydride (26 mL) was heated at 120 C for 4 h. After being cooled to rt, the mixture was triturated with hexane …
Number of citations: 100 pubs.acs.org
FS Gogesch, LS Laininger, N Sokov… - Inorganic …, 2023 - ACS Publications
… The first two steps involve the conversion of commercially available 2-amino-4-iodobenzoic acid to literature-known DBTTF-I 2 . (73) A further reaction with Me 3 Si-C≡CH (TMSA) …
Number of citations: 5 pubs.acs.org
GJ Collin - 1977 - search.proquest.com
… A similar treatment of 2-amino-4-iodobenzoic acid 23, … Solutions of 2-amino-4iodobenzoic acid (40.3g, 0.15 mol) in dioxane (300 ml) and isopentyl nitrite (22.2 ml, 0.15 mol) in dioxane (…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.